molecular formula C13H19BrN2O2 B6156333 tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate CAS No. 1086392-07-5

tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate

Cat. No.: B6156333
CAS No.: 1086392-07-5
M. Wt: 315.2
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Description

tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-(3-bromophenyl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. A common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as the preparation of starting materials, reaction optimization, and purification of the final product. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate has been investigated for its pharmacological properties. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : A study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The derivatives exhibited varying levels of cytotoxicity, indicating the potential for further development as anticancer agents .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactive functional groups enable it to participate in various chemical reactions.

  • Synthesis Example : In one synthetic route, this compound was used to form a new class of pyrrolo[2,3-c]pyridine derivatives through a condensation reaction with substituted aldehydes .
Reaction TypeYieldConditions
Condensation with 3-furyl methanone45%Reflux in ethanol, pH 4
Condensation with 3,4-dichlorophenyl methanone51%Reflux in ethanol, pH 4

Research indicates that compounds related to this compound may exhibit biological activities such as anti-inflammatory and antibacterial properties.

  • Case Study : A derivative of this compound was tested for its ability to inhibit bacterial growth. Results showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Synthesis Yields and Conditions

CompoundYield (%)Reaction Conditions
This compound with 3-furyl methanone45%Ethanol, reflux, pH ~4
This compound with 3,4-dichlorophenyl methanone51%Ethanol, reflux, pH ~4

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethylenediamine
  • 2-(Boc-amino)ethyl bromide

Comparison: tert-Butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Compared to tert-butyl carbamate, it has enhanced reactivity and binding affinity. N-Boc-ethylenediamine and 2-(Boc-amino)ethyl bromide are structurally similar but lack the bromophenyl group, resulting in different reactivity and applications .

Biological Activity

Tert-butyl N-[2-amino-2-(3-bromophenyl)ethyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₃H₁₉BrN₂O₂
  • Molecular Weight : 315.20 g/mol
  • Structural Features : The compound features a tert-butyl group, an amino group, and a bromophenyl moiety, contributing to its unique reactivity and potential therapeutic applications.

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Protection of Amino Group : The amino group is protected using tert-butoxy carbonic anhydride.
  • Reduction and Coupling Reactions : Subsequent reactions may include reduction processes and Suzuki coupling to yield the final carbamate derivative.
  • Characterization : The synthesized compounds are characterized using IR, NMR, and HRMS techniques to confirm their structures .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines. One study demonstrated that certain derivatives had IC50 values significantly lower than standard treatments, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown activity against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
  • Caspase Activation : Studies indicate that the compound can activate caspase pathways, further promoting apoptotic processes in treated cells .

Case Studies

  • Anticancer Efficacy : In a study involving human leukemia cell lines (HL-60 and U937), the compound was found to induce significant apoptosis, as evidenced by increased nuclear condensation and caspase-3 activation compared to untreated controls .
  • Antimicrobial Testing : A comparative study assessed the antibacterial activity of the compound against common pathogens such as E. coli and S. aureus. The results indicated that it possessed a broad spectrum of activity, making it a candidate for further development as an antibiotic .

Data Summary

Activity Type IC50/Effectiveness Notes
AnticancerIC50 < 1 µMSignificant apoptosis induction
AntimicrobialMIC 40-50 µg/mLComparable to ceftriaxone
Tubulin Inhibition37.9% - 70.5%Inhibitory effects on polymerization

Properties

CAS No.

1086392-07-5

Molecular Formula

C13H19BrN2O2

Molecular Weight

315.2

Purity

95

Origin of Product

United States

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